molecular formula C18H19N5O2 B5907068 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide

Cat. No. B5907068
M. Wt: 337.4 g/mol
InChI Key: ZHQQJLDDRWRJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide, also known as Lapatinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a potent inhibitor of EGFR and HER2, which play important roles in cancer cell growth and proliferation.

Mechanism of Action

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide inhibits the activity of EGFR and HER2 by binding to the intracellular tyrosine kinase domain of these receptors. This prevents the phosphorylation of downstream signaling molecules, which are involved in cancer cell growth and proliferation. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, induce apoptosis in cancer cells, and inhibit the formation of new blood vessels, which are necessary for tumor growth. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to enhance the effectiveness of other cancer drugs, such as paclitaxel and capecitabine.

Advantages and Limitations for Lab Experiments

One advantage of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it has been extensively studied for its potential in cancer treatment, and there is a large body of research on its mechanism of action and effectiveness. However, one limitation of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it can have off-target effects on other tyrosine kinases, which can lead to toxicity and adverse effects.

Future Directions

There are a number of future directions for research on 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide. One area of research is the development of new formulations of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide that can improve its bioavailability and effectiveness. Another area of research is the identification of biomarkers that can predict the response to 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in different types of cancer. Additionally, there is ongoing research on the use of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in combination therapy with other cancer drugs, as well as in the treatment of other types of cancer.

Synthesis Methods

The synthesis of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with 4-(3-bromopropoxy)aniline to form 4-(3-bromopropoxy)-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction of the resulting amine with 2-chloro-N-(3-chloro-4-(3-fluoro-4-methoxyphenylamino)phenyl)acetamide to form 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide.

Scientific Research Applications

4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of HER2-positive breast cancer, as well as in the treatment of other types of cancer, including non-small cell lung cancer, ovarian cancer, and head and neck cancer. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been studied for its potential in combination therapy with other cancer drugs, such as paclitaxel and capecitabine.

properties

IUPAC Name

4-[[4-(3-hydroxypropylamino)quinazolin-2-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c19-16(25)12-6-8-13(9-7-12)21-18-22-15-5-2-1-4-14(15)17(23-18)20-10-3-11-24/h1-2,4-9,24H,3,10-11H2,(H2,19,25)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQJLDDRWRJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.